2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
Description
2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a synthetic small molecule featuring a 1,6-dihydropyrimidine core substituted with a thioether-linked acetamidophenyl group and a phenyl carboxamide moiety. The acetamidophenyl group may enhance hydrogen bonding with biological targets, while the thioether linkage could improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-14(28)24-16-8-10-17(11-9-16)25-19(29)13-32-22-23-12-18(21(31)27(22)2)20(30)26-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOUYLSDSMKJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula for this compound is , with a molecular weight of approximately 451.5 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities due to the presence of various functional groups that enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Its unique structure allows for:
- Hydrogen bonding : Facilitates interactions with target proteins.
- Hydrophobic interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.
Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially affecting pathways relevant to cancer therapy and antimicrobial activity.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, similar pyrimidine derivatives have shown efficacy against various bacterial strains such as E. coli, S. aureus, and fungi like C. albicans due to their structural components . The presence of the acetamidophenyl group in this compound may enhance its antibacterial properties.
Anticancer Activity
The compound's potential in cancer therapy is under investigation. Its ability to inhibit certain enzymes involved in tumor growth suggests a promising role in anticancer strategies. For example, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mitochondrial pathways .
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study categorized the compound as an enzyme inhibitor, suggesting it may target specific metabolic pathways crucial for cell proliferation. Further research is needed to identify the exact enzymes involved.
- Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) :
Data Table: Comparative Biological Activity
| Compound Name | Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|---|
| 2-(Thiosemicarbazone Derivative) | Antimicrobial | E. coli, S. aureus | Effective against multiple strains with low MIC values |
| Pyrimidine Derivative | Anticancer | HeLa Cells | Induces apoptosis via mitochondrial pathways |
| Acetamidophenyl Compound | Enzyme Inhibitor | Various Enzymes | Potentially inhibits key metabolic enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares a 1,6-dihydropyrimidine core with several analogs, but differences in substituents significantly influence its physicochemical and pharmacological properties. Below is a comparative analysis with key analogs identified in the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Thioether vs. Oxygen-containing linkages (e.g., phenoxy in ) may improve metabolic stability compared to thioethers, which are prone to oxidation .
Substituent Effects on Target Binding :
- The 4-acetamidophenyl group in the target compound provides hydrogen-bonding capability, which could strengthen interactions with polar residues in enzymatic active sites. In contrast, the 4-fluorobenzyl group in ’s compound prioritizes hydrophobic interactions, possibly favoring central nervous system (CNS) penetration due to fluorine’s electronegativity and small size .
- The diphenylhexan chain in ’s compound introduces steric bulk, likely optimizing selectivity for larger binding pockets (e.g., proteases) .
Stereochemical Considerations :
Implications for Bioactivity and Drug Development
- Target Compound : The combination of acetamidophenyl and thioether groups may balance solubility and permeability, making it suitable for oral administration. However, the lack of fluorinated or bulky substituents could limit CNS or protease-targeted applications.
- Compound : The 4-fluorobenzyl group and hydroxy substitution suggest utility in CNS disorders or antibacterial therapies, where fluorine enhances bioavailability and target affinity .
- Compounds: Complex substituents (e.g., diphenylhexan, phenoxy) indicate design for high-affinity binding to proteases or kinases, though synthetic complexity may hinder scalability .
Methodological Considerations
Structural elucidation of these compounds often relies on X-ray crystallography refined via programs like SHELX . For example, SHELXL’s precision in modeling bond lengths and angles has been critical in comparing the dihedral angles of thioether linkages in the target compound with oxygen-based analogs, revealing conformational flexibility that impacts binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
